

# Application Notes & Protocols: 4-(1-Hydroxyethyl)benzoic Acid in Medicinal Chemistry

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## Compound of Interest

Compound Name: *4-(1-Hydroxyethyl)benzoic acid*

Cat. No.: *B1606495*

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**Abstract:** This document provides a comprehensive technical guide on **4-(1-Hydroxyethyl)benzoic acid**, a versatile bifunctional molecule increasingly recognized for its utility in medicinal chemistry. We move beyond basic characterization to explore its strategic importance as a key pharmaceutical intermediate and building block for synthesizing complex Active Pharmaceutical Ingredients (APIs). A particular focus is placed on its application in the development of targeted cancer therapeutics, such as Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols, mechanistic insights, and a framework for leveraging this compound in drug discovery programs.

## Introduction: A Strategic Building Block in Drug Discovery

**4-(1-Hydroxyethyl)benzoic acid** (CAS: 97364-15-3) is an organic compound that, while not typically a pharmacologically active agent itself, serves as a critical intermediate in the synthesis of numerous APIs.<sup>[1][2]</sup> Its structure is deceptively simple, yet it offers a powerful combination of functional groups: a carboxylic acid, a secondary alcohol, and an aromatic ring. This trifecta of features provides medicinal chemists with versatile "handles" for molecular elaboration and scaffold construction.

- The carboxylic acid group is readily converted into esters, amides, or other functional groups, making it an ideal anchor point for coupling with other molecular fragments.
- The chiral secondary alcohol introduces a stereocenter, which is crucial for achieving stereospecific interactions with biological targets. The ability to synthesize or resolve specific enantiomers, such as **(R)-4-(1-Hydroxyethyl)benzoic acid**, allows for the fine-tuning of drug-receptor binding and efficacy.[3][4]
- The para-substituted benzene ring provides a rigid scaffold that can be further functionalized and helps position the other reactive groups in a defined three-dimensional space.

The primary utility of this compound lies in its role as a precursor in multi-step syntheses, where its carefully designed structure is incorporated into a final, more complex and biologically active molecule.[5]

## Physicochemical & Spectroscopic Data

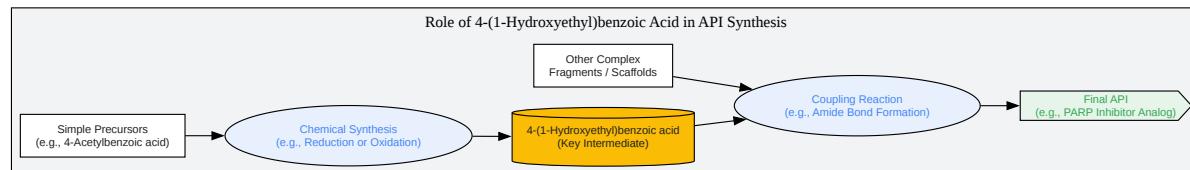
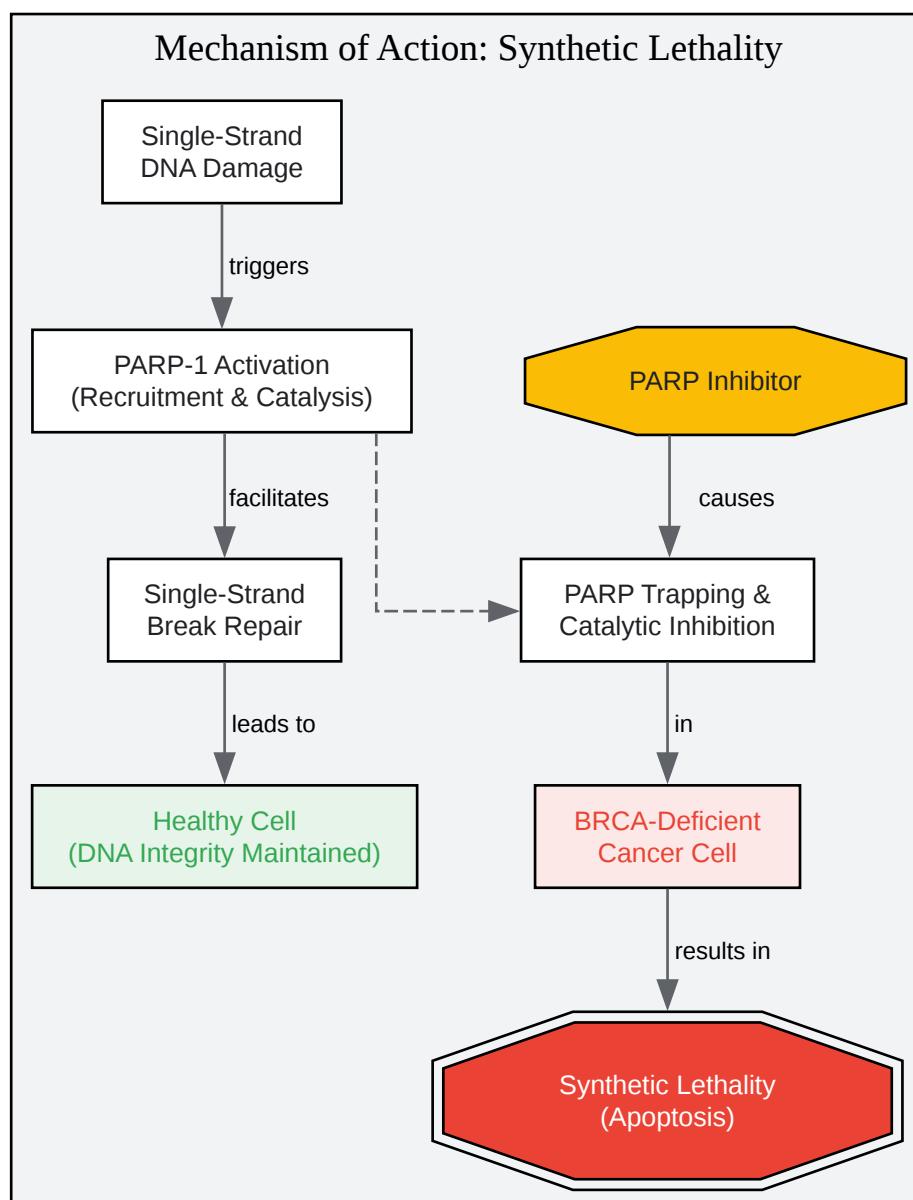
A thorough understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and for quality control.

Property	Value	Source(s)
CAS Number	97364-15-3	<a href="#">[6]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>3</sub>	<a href="#">[6]</a> <a href="#">[9]</a>
Molecular Weight	166.17 g/mol	<a href="#">[6]</a> <a href="#">[7]</a>
IUPAC Name	4-(1-hydroxyethyl)benzoic acid	<a href="#">[6]</a>
Melting Point	138-139 °C	<a href="#">[10]</a>
SMILES	CC(C1=CC=C(C=C1)C(=O)O)O	<a href="#">[6]</a> <a href="#">[11]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Solubility	Soluble in polar organic solvents (e.g., ethanol, methanol, DMSO)	<a href="#">[12]</a>
pKa	~4.2 (Estimated for the carboxylic acid)	N/A

## Application Focus: Synthesis of PARP-1 Inhibitors

A prominent and high-impact application of **4-(1-hydroxyethyl)benzoic acid** and its derivatives is in the synthesis of PARP inhibitors.[\[13\]](#) PARP-1 is a key enzyme in the repair of single-strand DNA breaks.[\[14\]](#) In cancers with mutations in the BRCA1 or BRCA2 genes, an alternative DNA repair pathway (homologous recombination) is already compromised. Inhibiting PARP-1 in these cancer cells creates a "synthetic lethality" scenario, where the accumulation of unrepaired DNA damage leads to selective cell death, while healthy cells remain largely unaffected.[\[13\]](#)[\[15\]](#)

Several approved PARP inhibitors, such as Olaparib, feature complex heterocyclic systems linked to a substituted benzoic acid moiety.[\[14\]](#) **4-(1-Hydroxyethyl)benzoic acid** serves as a valuable starting point or intermediate for creating these crucial pharmacophores.



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- To cite this document: BenchChem. [Application Notes & Protocols: 4-(1-Hydroxyethyl)benzoic Acid in Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1606495#4-1-hydroxyethyl-benzoic-acid-in-medicinal-chemistry>

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